
7-Bromo-1H-indene
Overview
Description
7-Bromo-1H-indene: is an organic compound with the molecular formula C9H7Br . It is a derivative of indene, where a bromine atom is substituted at the 7th position of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indene typically involves the bromination of indene. One common method is the electrophilic aromatic substitution reaction, where indene is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and concentration, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indanones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1H-indene or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Reactions: Formation of substituted indenes.
Oxidation Reactions: Formation of indanones or other oxidized derivatives.
Reduction Reactions: Formation of 1H-indene or other reduced products.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
7-Bromo-1H-indene serves as an important building block for synthesizing more complex organic molecules. Its bromine substituent allows for various electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Common synthetic routes include:
- Bromination of Indene : The most straightforward method involves treating indene with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator, typically yielding this compound selectively due to the higher reactivity at the 7-position .
- Directed Ortho Metalation (Domo) : This method introduces a directing group to guide the bromination process, enhancing regioselectivity.
Biological Research
Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications:
- Inhibition of Cytochrome P450 Enzymes : Studies have shown that this compound can inhibit specific cytochrome P450 enzymes (notably CYP1A2), suggesting its role in drug metabolism and interactions .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects on cancer cell lines. For instance, synthesized derivatives have shown significant inhibition of cell growth with IC50 values in the low micromolar range.
Industrial Applications
Specialty Chemicals and Materials
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity enables it to be used in creating intermediates for various industrial applications, including:
- Synthesis of Organic Materials : The compound is employed in synthesizing organic materials with specific properties tailored for particular applications.
Cancer Therapeutics
A study evaluated the antiproliferative effects of various derivatives synthesized from this compound on cancer cell lines. Results indicated significant inhibition of cell growth, with some compounds exhibiting IC50 values below 10 µM. These findings suggest that further exploration into this compound's derivatives could lead to effective cancer therapies.
Antiviral Screening
Molecular docking studies have indicated that compounds related to this compound may inhibit viral replication mechanisms. For example, certain derivatives showed promising binding affinities to viral proteins associated with Coxsackievirus, highlighting their potential as antiviral agents.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, these compounds may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific derivative and its target. Studies have shown that indene derivatives can bind to multiple receptors with high affinity, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-1-indanone
- 4-Bromo-1H-indazole
- 6-Bromo-1H-indole-2,3-dione
- 2-Bromoindene
Comparison: 7-Bromo-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other brominated indene derivatives. For instance, 5-Bromo-1-indanone has a different substitution position, leading to variations in its chemical behavior and applications .
Biological Activity
7-Bromo-1H-indene is an organic compound characterized by its unique structure, featuring a bromine atom at the 7th position of the indene ring. This compound, with the molecular formula , has gained attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes and in various therapeutic applications.
The synthesis of this compound typically involves electrophilic aromatic substitution, where indene is treated with brominating agents such as bromine (Br). Catalysts like iron or aluminum chloride may be used to enhance selectivity during the bromination process. The compound exhibits low solubility in water and moderate solubility in organic solvents, making it suitable for diverse synthetic applications .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, notably CYP1A2. This inhibition suggests potential implications for drug metabolism and interactions, highlighting its relevance in pharmacology.
- Anticancer Properties : Preliminary studies have explored the anticancer potential of this compound and its derivatives. For instance, derivatives have shown activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound, with studies suggesting that certain derivatives may exhibit significant antibacterial effects.
The mechanism of action for this compound primarily involves its reactivity due to the electrophilic nature of the bromine atom. This allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The compound can be oxidized to form corresponding indanones or other oxidized derivatives.
- Reduction : Reduction reactions can convert the brominated compound to indene or other reduced products .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key differences:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
4-Methyl-1H-indene | C | Lacks bromine; different reactivity and activity |
7-Chloro-1H-indene | C | Chlorine substitution alters reactivity |
7-Iodo-1H-indene | C | Iodine substitution affects chemical properties |
7-Bromo-2-methyl-1H-indene | C | Additional methyl group changes properties |
The presence of the bromine atom at the 7th position imparts distinct chemical reactivity and potential biological activities not found in other halogenated derivatives, making it particularly valuable for specific applications in research and industry.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of Cytochrome P450 Enzymes : A study demonstrated that this compound effectively inhibited CYP1A2, suggesting its potential role in modulating drug metabolism.
- Anticancer Activity : Research involving derivatives of this compound revealed promising results against cancer cell lines. For example, compounds derived from this structure exhibited IC50 values indicating potent inhibitory effects on tumor growth.
- Antimicrobial Studies : Investigations into the antimicrobial properties showed that certain derivatives could inhibit bacterial growth effectively, warranting further exploration for therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 7-Bromo-1H-indene, and how can reaction conditions be optimized for reproducibility?
Basic Research Question
this compound is typically synthesized via halogenation of indene derivatives. A key method involves bromination at the 7-position using N-bromosuccinimide (NBS) under controlled radical initiation conditions. For optimization, parameters such as solvent polarity (e.g., CCl₄), temperature (40–60°C), and stoichiometric ratios of reagents should be systematically varied. Reaction progress can be monitored via thin-layer chromatography (TLC) and confirmed by to detect characteristic aromatic proton shifts (δ 6.8–7.5 ppm) and bromine-induced deshielding effects .
Q. How can researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most reliable?
Basic Research Question
Characterization requires a multi-technique approach:
- FTIR : Confirm C-Br stretching vibrations (~550–600 cm) and aromatic C-H bending (~800 cm).
- NMR : identifies proton environments (e.g., singlet for the indene methyl group at δ 2.3 ppm), while resolves quaternary carbons.
- HRMS : Validates molecular mass (exact mass: 195.9832 g/mol for ) and isotopic patterns for bromine.
- X-ray crystallography (if crystalline): Provides definitive bond-length and angle data, critical for confirming regioselectivity in derivatives .
Q. What experimental strategies can mitigate hazards associated with handling this compound in the lab?
Basic Research Question
Safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : In amber glass under inert atmosphere (argon) at 4°C to prevent degradation.
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Q. How can researchers design a reductive ring-expansion reaction using this compound to access tetrahydroisoquinoline derivatives?
Advanced Research Question
A validated protocol involves:
Oxidative Dihydroxylation : Treat this compound with OsO₄ and N-methylmorpholine N-oxide (NMO) to form vicinal diols.
Oxidative Cleavage : Use NaIO₄ to generate a dialdehyde intermediate.
Reductive Amination : React the dialdehyde with fluorinated amines (e.g., 2,2-difluoroethylamine) under hydrogenation conditions (Pd/C, H₂) to yield trifluorinated tetrahydroisoquinolines.
Key Considerations : Monitor reaction intermediates via LC-MS to avoid over-oxidation, and optimize pH (6–7) to stabilize the dialdehyde .
Q. How should researchers address contradictory data in the regioselectivity of this compound derivatives during cross-coupling reactions?
Advanced Research Question
Contradictions in regioselectivity (e.g., Suzuki coupling at C7 vs. competing sites) often arise from steric effects or catalyst choice. To resolve this:
- Catalyst Screening : Compare Pd(PPh₃)₄ (electron-rich) vs. Pd(OAc)₂ (electron-deficient) systems.
- Computational Modeling : Use DFT calculations to predict electronic profiles of brominated intermediates.
- Control Experiments : Perform kinetic studies with deuterated analogs to isolate steric vs. electronic contributions .
Q. What methodologies enable the synthesis of benzo[1,4]thiazino-isoindolinones from this compound derivatives, and how can atom economy be improved?
Advanced Research Question
A one-step synthesis involves:
- Nucleophilic Substitution : React 2-bromo-1H-indene-1,3-dione with 2-aminobenzenethiol in ethanol under reflux.
- Intramolecular Cyclization : Facilitate ring closure via microwave-assisted heating (100°C, 30 min) to improve yield (85% vs. traditional 50%).
Atom Economy : Replace stoichiometric bases with catalytic K₂CO₃ and use ethanol as a green solvent. Validate byproduct formation via GC-MS .
Q. What are the current limitations in applying this compound to polymer/materials science, and how can these be overcome?
Advanced Research Question
Limitations include poor thermal stability (>150°C) and limited solubility in non-polar matrices. Strategies:
- Copolymerization : Incorporate this compound into polyaromatic backbones via Heck coupling to enhance rigidity.
- Functionalization : Introduce sulfonate groups (-SO₃H) to improve aqueous solubility for optoelectronic applications.
- Accelerated Aging Tests : Use TGA-DSC to assess degradation pathways and identify stabilizing additives (e.g., BHT) .
Q. How can researchers design a kinetic study to compare halogen-exchange rates in this compound vs. its methyl-substituted analogs?
Advanced Research Question
Experimental Design :
Substrate Preparation : Synthesize this compound and 2-methyl-7-bromo-1H-indene.
Reaction Conditions : React with NaI in acetone at 25°C, sampling aliquots at timed intervals.
Analysis : Quantify iodide formation via ion chromatography and fit data to a pseudo-first-order model.
Key Variables : Track steric effects (methyl group at C2) on activation energy using Eyring plots. Compare with computational transition-state models .
Properties
IUPAC Name |
7-bromo-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRQKQGKIYROIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537049 | |
Record name | 7-Bromo-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16657-07-1 | |
Record name | 7-Bromo-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMO-1H-INDENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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